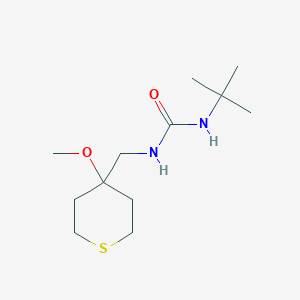

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Description

1-(tert-Butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a urea derivative characterized by a tert-butyl group at the N1 position and a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl substituent at the N3 position. The thiopyran ring introduces sulfur into the structure, which may enhance lipophilicity and influence metabolic stability compared to oxygen-containing analogs .

Properties

IUPAC Name |

1-tert-butyl-3-[(4-methoxythian-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-11(2,3)14-10(15)13-9-12(16-4)5-7-17-8-6-12/h5-9H2,1-4H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIRPVZRWBGZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1(CCSCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea typically involves multiple steps:

Formation of the Methoxytetrahydrothiopyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiopyran ring.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbamate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Material Science:

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-[(4-Methoxytetrahydro-2H-Thiopyran-4-yl)Methyl]Urea ()

- Structural Differences : Replaces the tert-butyl group with a 2-chlorophenyl substituent.

- Molecular weight: 314.83 g/mol (chlorophenyl analog) vs. hypothetical ~310–320 g/mol for the tert-butyl analog, assuming similar substituents .

- Applications : Chlorophenyl ureas are often explored for antimicrobial or anticancer activities due to halogen’s electron-withdrawing effects.

1-(4-(Tert-Butyl)Phenyl)-3-[(±)-Trans-Azetidin-3-yl]Urea ()

- Structural Differences: Incorporates an azetidinone ring instead of the thiopyran moiety.

- Impact on Properties: The azetidinone introduces a strained four-membered ring, which may enhance binding specificity to biological targets (e.g., enzymes or receptors). Demonstrated 91% yield in synthesis via isocyanate coupling, suggesting efficient urea formation methods .

- Applications : Highlighted for antiproliferative activity, indicating urea derivatives’ relevance in oncology.

Heterocyclic Modifications

1-(2-Methoxyphenyl)-3-((Tetrahydro-2H-Pyran-4-yl)(Thiophen-2-yl)Methyl)Urea ()

- Structural Differences : Replaces the thiopyran with a tetrahydro-2H-pyran ring and adds a thiophene group.

- Impact on Properties: The pyran ring (oxygen-based) vs. thiopyran (sulfur-based) reduces lipophilicity but may improve metabolic stability.

- Synthesis : Safety protocols emphasize handling precautions (e.g., avoiding ignition sources), reflecting reactivity of urea intermediates .

Quinazolinone-Linked Ureas ()

- Structural Differences : Features a 4-oxo-2-propylquinazolin-3-yl group instead of the thiopyran-methyl substituent.

- Physical data (Table 6) suggest moderate-to-high melting points, consistent with crystalline urea derivatives .

- Applications: Quinazolinone-ureas are studied for CNS activity, highlighting structural adaptability for diverse therapeutic areas.

Biological Activity

1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a tert-butyl group and a methoxytetrahydrothiopyran moiety. The molecular formula is , with a molecular weight of approximately 255.39 g/mol.

Biological Activities

Research indicates that compounds containing urea and thiopyran structures exhibit a broad spectrum of biological activities. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of urea derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticancer Activity

The anticancer potential of urea derivatives has been extensively studied. In vitro assays demonstrate that related compounds exhibit cytotoxic effects on cancer cell lines. For example:

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown promise in reducing inflammation markers such as TNF-alpha and IL-6 levels.

Case Studies

A recent study focused on the synthesis and biological evaluation of various thiourea and urea derivatives, including our compound of interest. The results indicated that modifications to the thiopyran ring significantly enhanced bioactivity, suggesting a structure-activity relationship that could be exploited for further drug development.

In another study, researchers synthesized a series of urea derivatives and tested them against multiple disease models. The findings showed that compounds with similar structural features exhibited not only antimicrobial but also anti-HIV activities, further supporting the versatility of this chemical class in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.